molecular formula C11H13NO4 B3329306 6-(tert-Butoxycarbonyl)picolinic acid CAS No. 575433-76-0

6-(tert-Butoxycarbonyl)picolinic acid

Cat. No.: B3329306
CAS No.: 575433-76-0
M. Wt: 223.22 g/mol
InChI Key: PJKZYCGHBWHEQU-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom of the picolinic acid. This compound is widely used in organic synthesis, particularly in the protection of amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)picolinic acid typically involves the protection of picolinic acid with a tert-butoxycarbonyl group. One common method is to react picolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used to remove the BOC group.

    Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used with this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, deprotection of the BOC group yields picolinic acid, while coupling reactions can produce various substituted picolinic acid derivatives.

Scientific Research Applications

6-(tert-Butoxycarbonyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective functionalization of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)picolinic acid primarily involves its role as a protecting group. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the BOC group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl (BOC) Protected Amines: Similar to 6-(tert-Butoxycarbonyl)picolinic acid, other BOC-protected amines are widely used in organic synthesis for protecting amine groups.

    Picolinic Acid Derivatives: Compounds such as 2-picolinic acid and 4-picolinic acid share structural similarities with this compound but differ in their functional groups and reactivity.

Uniqueness

This compound is unique due to the presence of both the picolinic acid moiety and the BOC protecting group. This combination allows for selective protection and functionalization of the amine group, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-4-5-7(12-8)9(13)14/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKZYCGHBWHEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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